

A Researcher's Guide to Sourcing and Application of 2,3-Dihydroxyterephthalic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,3-Dihydroxyterephthalic acid**

Cat. No.: **B1584620**

[Get Quote](#)

For researchers and drug development professionals embarking on projects involving advanced materials, the procurement of high-quality starting materials is a critical, yet often overlooked, foundational step. This guide provides an in-depth technical overview of **2,3-dihydroxyterephthalic acid** (2,3-DHTA), a versatile building block, with a focus on its commercial suppliers, quality considerations, and a detailed protocol for its application in the synthesis of Metal-Organic Frameworks (MOFs).

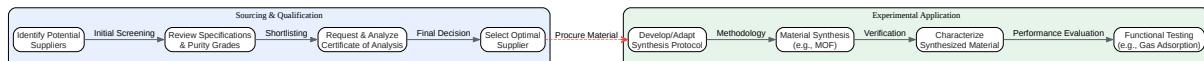
Introduction to 2,3-Dihydroxyterephthalic Acid: A Key Building Block

2,3-Dihydroxyterephthalic acid (CAS No. 19829-72-2) is an aromatic dicarboxylic acid characterized by a benzene ring functionalized with two carboxylic acid groups and two hydroxyl groups at the 2 and 3 positions.^[1] This specific arrangement of functional groups makes it an excellent ligand for the construction of advanced porous materials, most notably Metal-Organic Frameworks (MOFs). The hydroxyl and carboxyl groups provide multiple coordination sites for metal ions, enabling the formation of robust and functional framework structures.^[2] Its derivatives are also explored for their potential in polymers and other advanced materials.^[1]

Commercial Suppliers and Quality Considerations

The selection of a reliable commercial supplier for **2,3-dihydroxyterephthalic acid** is paramount to ensure the reproducibility and success of research outcomes. The purity of the

ligand can significantly impact the crystallinity, porosity, and ultimately the performance of the resulting materials. Researchers should prioritize suppliers who provide comprehensive analytical data, including purity assessment by techniques such as NMR and HPLC.


Below is a comparative table of notable commercial suppliers of **2,3-dihydroxyterephthalic acid** for research purposes:

Supplier	Purity	Available Quantities	Additional Information
Sigma-Aldrich	≥97%	Gram scale[3]	Distributed for Ambeed, Inc.
ChemScene	≥97%[4]	Gram scale[4]	Provides detailed analytical data.[4]
Alfa Chemistry	≥95%[5]	Gram scale[5]	Offers various research chemicals.[5]
AK Scientific, Inc.	≥95%[6]	Gram scale[6]	Provides detailed safety information.[6]
ChemicalBook	Varies by supplier	Gram to Kilogram scale[1]	A marketplace with multiple suppliers.[1]

Expert Insight: When selecting a supplier, it is crucial to look beyond the stated purity. Requesting a Certificate of Analysis (CoA) for a specific lot can provide valuable information on the levels of impurities, which could potentially interfere with MOF synthesis or other applications. For instance, residual solvents or inorganic salts can alter the crystallization process.

Workflow for Supplier Qualification and Material Application

A systematic approach from sourcing to application is essential for robust scientific research. The following workflow diagram illustrates the key stages for a researcher working with **2,3-dihydroxyterephthalic acid**.

[Click to download full resolution via product page](#)

Figure 1: Workflow from supplier selection to experimental application.

Experimental Protocol: Synthesis of a Copper-Based MOF using 2,3-Dihydroxyterephthalic Acid

This protocol provides a detailed, step-by-step methodology for the solvothermal synthesis of a copper-based MOF, a common application for **2,3-dihydroxyterephthalic acid**. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Materials and Equipment:

- **2,3-Dihydroxyterephthalic acid** ($\geq 97\%$ purity)
- Copper(II) nitrate trihydrate ($\text{Cu}(\text{NO}_3)_2 \cdot 3\text{H}_2\text{O}$)
- N,N-Dimethylformamide (DMF)
- Ethanol
- Scintillation vials (20 mL) or Teflon-lined autoclave
- Magnetic stir plate and stir bars
- Oven
- Centrifuge
- Vacuum oven or Schlenk line

Safety Precautions:

- Always work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
- Consult the Safety Data Sheets (SDS) for all chemicals before use. **2,3-dihydroxyterephthalic acid** is a skin and eye irritant.[\[6\]](#)[\[7\]](#)

Step-by-Step Procedure:

- Ligand and Metal Salt Dissolution:
 - In a 20 mL scintillation vial, dissolve 19.8 mg (0.1 mmol) of **2,3-dihydroxyterephthalic acid** in 5 mL of DMF.
 - In a separate vial, dissolve 24.2 mg (0.1 mmol) of copper(II) nitrate trihydrate in 5 mL of DMF.
 - Causality: Separate dissolution ensures that both the organic linker and the metal salt are fully solvated before they are mixed. This promotes a more homogeneous reaction mixture and can lead to more uniform crystal nucleation and growth.
- Mixing and Solvothermal Reaction:
 - Combine the two solutions in a single vial.
 - Add a magnetic stir bar and stir the mixture for 10 minutes at room temperature.
 - Seal the vial tightly and place it in an oven preheated to 90 °C for 24 hours.
 - Causality: The elevated temperature in solvothermal synthesis provides the necessary energy to overcome the activation barrier for the coordination reaction between the metal ions and the organic linker, leading to the formation of the crystalline MOF structure.[\[8\]](#) The extended reaction time allows for the slow growth of well-defined crystals.
- Isolation and Purification:

- After 24 hours, remove the vial from the oven and allow it to cool to room temperature.
- Collect the resulting precipitate by centrifugation at 8000 rpm for 10 minutes.
- Decant the supernatant and wash the solid product with fresh DMF (3 x 10 mL), followed by ethanol (3 x 10 mL). After each wash, centrifuge and decant the supernatant.
- Causality: The washing steps are crucial to remove any unreacted starting materials, residual solvent, and potential byproducts trapped within the pores of the MOF.^[9] Switching to a more volatile solvent like ethanol facilitates the subsequent activation step.

- Activation:
 - After the final wash, dry the product under vacuum at 120 °C for 12 hours.
 - Causality: Activation is the process of removing the solvent molecules from the pores of the MOF to make the internal surface area accessible for applications such as gas storage or catalysis.^[9] The temperature and duration of activation should be carefully chosen to avoid the collapse of the framework structure.

Characterization of the Synthesized MOF

To confirm the successful synthesis of the desired MOF, a series of characterization techniques should be employed:

- Powder X-ray Diffraction (PXRD): To verify the crystallinity and phase purity of the material by comparing the experimental pattern to a simulated or previously reported pattern.
- Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate groups to the metal centers, typically observed by a shift in the C=O stretching frequency.
- Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and confirm the removal of solvent molecules during activation.
- Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the Brunauer-Emmett-Teller (BET) surface area and pore volume, which are critical parameters for porous materials.

Applications in Drug Delivery

The porous nature and tunable functionality of MOFs derived from **2,3-dihydroxyterephthalic acid** make them promising candidates for drug delivery systems.[10] The pores can be loaded with therapeutic agents, and the framework can be functionalized to control the release of the drug at a specific target site.[11] The biocompatibility and biodegradability of these materials are active areas of research for their translation into clinical applications.

Conclusion

2,3-Dihydroxyterephthalic acid is a valuable and versatile building block for the synthesis of advanced materials with significant potential in various research fields, including drug development. A thorough understanding of the available commercial suppliers, coupled with a systematic approach to material qualification and application, is essential for achieving reliable and reproducible scientific outcomes. The detailed protocol and workflow provided in this guide serve as a comprehensive resource for researchers and scientists working with this important chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-dihydroxyterephthalic acid | 19829-72-2 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. eMolecules 2,3-Dihydroxyterephthalic acid | 19829-72-2 | MFCD02181105 | Fisher Scientific [fishersci.com]
- 4. chemscene.com [chemscene.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. aksci.com [aksci.com]
- 7. 2,3-Dihydroxyterephthalic acid | C8H6O6 | CID 88273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]
- 9. ossila.com [ossila.com]
- 10. Drug delivery systems: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advanced drug delivery applications of layered double hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Researcher's Guide to Sourcing and Application of 2,3-Dihydroxyterephthalic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584620#commercial-suppliers-of-2-3-dihydroxyterephthalic-acid-for-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com